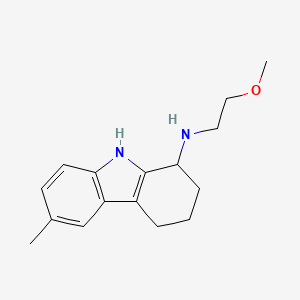

N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

N-(2-Methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tetrahydrocarbazole derivative characterized by a 6-methyl substitution on the carbazole core and a 2-methoxyethylamine side chain.

Properties

IUPAC Name |

N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11-6-7-14-13(10-11)12-4-3-5-15(16(12)18-14)17-8-9-19-2/h6-7,10,15,17-18H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYOIRHXWNQOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Overview of Carbazole Derivatives

Carbazole derivatives are recognized for their broad spectrum of biological activities, including:

- Antimicrobial

- Antitumor

- Antiepileptic

- Antioxidative

- Anti-inflammatory

- Neuroprotective

Recent studies indicate that N-substituted carbazoles exhibit significant therapeutic potential against various diseases, particularly neurological disorders and cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some carbazole derivatives have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells. This inhibition can lead to reduced cell proliferation .

- Modulation of Signal Transduction Pathways : Compounds in this class can influence various signaling pathways, including those involving signal transducers and activators of transcription (STATs), which are implicated in tumorigenesis .

- Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties by reducing oxidative stress and promoting neuronal survival under harmful conditions .

Antitumor Activity

A study by Howorko et al. evaluated the antitumor effects of a novel N-substituted carbazole derivative on A549 lung carcinoma and C6 glioma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 5.9 µg/mL against C6 cells and 25.7 µg/mL against A549 cells .

Neuroprotective Effects

Research conducted by Saturnino et al. highlighted the neuroprotective effects of N-substituted carbazoles on neuronal cells exposed to glutamate toxicity. Notably, one compound demonstrated protective effects at concentrations as low as 3 µM due to its antioxidative properties .

Comparative Data Table

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

- CAS Number : 10265261

This compound features a tetrahydrocarbazole framework, which is known for its diverse biological activities. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Medicinal Chemistry

N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has shown promise in several therapeutic areas:

a. Neuroprotection

Research indicates that compounds with a carbazole structure can exhibit neuroprotective effects. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

b. Anticancer Activity

Studies have suggested that carbazole derivatives possess anticancer properties. The unique structure of this compound could allow it to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

c. Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Preliminary studies indicate that it may modulate serotonin and norepinephrine levels in the brain .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

a. Synthesis of Complex Molecules

this compound can be utilized to create more complex organic molecules through various chemical reactions such as oxidation and substitution reactions.

b. Development of New Materials

In materials science, this compound can be explored for the development of polymers and coatings with specific properties due to its unique chemical structure and functional groups.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of carbazole derivatives, including this compound. Researchers found that this compound reduced oxidative stress in neuronal cells and improved cell viability in models of neurodegeneration.

Case Study 2: Anticancer Activity

In a study examining the anticancer potential of carbazole derivatives against breast cancer cell lines, this compound was found to inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine and related compounds:

Key Structural and Functional Insights:

Substituent Effects on Activity: The N-arylalkyl substituents (e.g., 3,4-dimethoxyphenethyl in DMPCA) enhance interactions with hydrophobic pockets in YAP1/TAZ, driving anticancer activity . Halogenated side chains (e.g., 4-bromophenethyl in AL682) may improve antimicrobial efficacy by altering membrane permeability . Methoxyethyl vs.

Role of Core Modifications :

- 6-Methyl substitution is conserved across multiple analogs, suggesting its role in stabilizing the carbazole scaffold or modulating electronic properties .

- 6-Chloro substitution (AL682) introduces electronegativity, possibly enhancing interactions with microbial enzymes .

Pharmacological Profiles: DMPCA shows robust in vivo efficacy in bladder cancer xenografts, with tumor volume reduction >50% at 10 mg/kg .

Q & A

Basic: What synthetic strategies are employed for carbazol-1-amine derivatives, and how can reaction conditions be optimized?

Carbazol-1-amine derivatives are typically synthesized via multi-step organic reactions. A common approach involves reductive amination (e.g., using NHOAc and NaCNBH in MeOH at 60°C, yielding 73–94% efficiency) to introduce the amine moiety . For analogs like N-(3,4-dimethoxyphenethyl)-6-methyl derivatives (DMPCA), substituent modifications require careful control of temperature, pH, and reaction time to maximize yield and purity . Optimization often involves iterative testing of solvent systems and catalysts. For example, Ru(II)-catalyzed asymmetric reductive amination has achieved 96% diastereoselectivity in related carbazol-amines .

Basic: Which analytical techniques are critical for characterizing carbazol-1-amine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for structural validation and purity assessment . Crystallographic refinement using programs like SHELXL (for small-molecule structures) or OLEX2 (for macromolecular interfaces) ensures accurate 3D conformation analysis . For example, SHELXL’s robust refinement algorithms can resolve torsional ambiguities in tetrahydrocarbazole rings .

Basic: How are initial biological activities of carbazol-1-amine derivatives screened?

In vitro assays using cancer cell lines (e.g., T24, 5637, KMBC-2 for bladder cancer) are standard. DMPCA, a structural analog, was tested at 20 µM for 24 hours, showing YAP1/TAZ protein suppression via western blot . High-throughput screening with reporter systems (e.g., YAP/TAZ-TEAD luciferase assays) identifies hits, followed by dose-response curves to calculate IC values .

Advanced: How do structural modifications (e.g., substituent groups) influence biological activity in carbazol-1-amine derivatives?

Substituents critically modulate target affinity. For instance:

- DMPCA (3,4-dimethoxyphenethyl group): Inhibits YAP1/TAZ in bladder cancer by activating LATS kinase, promoting YAP1 phosphorylation/degradation .

- ZINC00200163 (2,2-dimethoxyethyl group): Binds Plasmodium DXR with -6.43 kJ/mol energy, outperforming fosmidomycin in antimalarial virtual screens .

Methodologically, comparative molecular docking (AutoDock 4.0, PyMol) and LigPlot analysis reveal how substituent hydrophobicity/H-bonding impacts binding pockets .

Advanced: What experimental approaches validate computational predictions for carbazol-1-amine targets?

Virtual screening hits (e.g., ZINC00200163) require in vitro/in vivo validation:

- Enzymatic assays : Measure DXR inhibition kinetics (e.g., fosmidomycin IC = 37 nM vs. ZINC00200163’s predicted lower value) .

- Xenograft models : DMPCA reduced bladder tumor growth in mice by 60% via YAP1/TAZ suppression, confirming computational pathway predictions .

Discrepancies between in silico and experimental data often arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Advanced: How can researchers resolve contradictions in biological activity across cell lines or models?

DMPCA showed variable efficacy across bladder cancer subtypes (T24, 5637, KMBC-2) due to differential YAP1/TAZ expression . To address this:

- Transcriptomic profiling : RNA-seq identifies baseline pathway activity (e.g., Hippo signaling).

- Isoform-specific knockdown : CRISPR/Cas9 validates target dependency (e.g., YAP1 vs. TAZ) .

- Dose-ranging studies : Adjust concentrations to account for cell-line-specific uptake .

Advanced: What methodologies assess the toxicological profile of carbazol-1-amine derivatives?

In silico tools like OSIRIS Property Explorer predict toxicity (mutagenicity, tumorigenicity) . For ZINC00200163, low cLogP (2.1) and no hepatotoxicity flags supported further testing . In vivo, acute toxicity studies in rodents (e.g., LD) and organ histopathology (liver/kidney) are mandatory. DMPCA’s safety was confirmed via >90% viability in non-cancerous HEK293 cells at therapeutic doses .

Advanced: How are crystallographic data validated for novel carbazol-1-amine derivatives?

SHELXL’s validation suite (e.g., ADDSYM, TWINROT) detects symmetry mismatches and twin laws . For example, ORTEP-3 graphical interfaces visualize anisotropic displacement ellipsoids to flag disordered regions . The R-factor (<5%) and residual electron density maps (<0.3 eÅ) ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.